3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
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Overview
Description
3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing two nitrogen and one oxygen atoms in a five-membered ring structure. This compound is characterized by the presence of a tert-butyl group at the 3-position of the oxadiazole ring, which can influence its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as tert-butylamine and appropriate oxadiazole precursors.
Reaction Steps: The synthesis involves a series of reactions including amidation, cyclization, and amination. The specific conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove impurities and obtain the desired compound in its hydrochloride salt form.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and continuous flow processes to ensure consistent quality and efficiency. The choice of reagents and reaction conditions is carefully controlled to meet regulatory standards and ensure the safety of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the amine group in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound
Reduction Products: Reduced forms of the compound, such as alcohols or amines
Substitution Products: Substituted derivatives where the amine group is replaced by other functional groups
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for the preparation of more complex molecules. Its reactivity and stability make it a valuable intermediate in the synthesis of pharmaceuticals and other chemical products.
Biology: In biological research, 3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride can be used as a probe to study biological systems and pathways. Its unique structure allows it to interact with specific biological targets, providing insights into cellular processes.
Medicine: The compound has potential applications in drug discovery and development. Its ability to modulate biological targets makes it a candidate for the development of new therapeutic agents. Research is ongoing to explore its efficacy and safety in various medical applications.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in the synthesis of advanced materials and coatings.
Mechanism of Action
The mechanism by which 3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The presence of the tert-butyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride: This compound is structurally similar but contains a piperidine ring instead of a propan-1-amine group.
(3-tert-butyl-1,2,4-oxadiazol-5-yl)methanol: This compound has a methanol group instead of the amine group, leading to different chemical properties and reactivity.
tert-Butyl (3-p-tolyl-1,2,4-oxadiazol-5-yl)methylcarbamate: This compound contains a tolyl group and a carbamate group, making it distinct in terms of structure and function.
Uniqueness: The uniqueness of 3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride lies in its combination of the tert-butyl group and the amine group, which provides a balance of hydrophobic and hydrophilic properties. This balance enhances its solubility and reactivity, making it suitable for a wide range of applications.
Properties
IUPAC Name |
3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.ClH/c1-9(2,3)8-11-7(13-12-8)5-4-6-10;/h4-6,10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZHAZARDOMVSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)CCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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